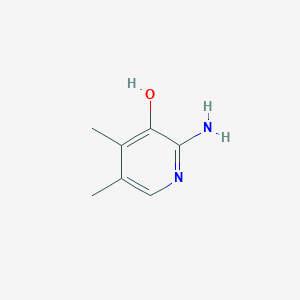

2-Amino-4,5-dimethylpyridin-3-ol

Description

2-Amino-4,5-dimethylpyridin-3-ol is a heterocyclic aromatic compound featuring a pyridine backbone substituted with an amino group at position 2, hydroxyl at position 3, and methyl groups at positions 4 and 5. This substitution pattern confers unique electronic and steric properties, enabling diverse chemical interactions such as hydrogen bonding (via -NH₂ and -OH groups) and π-π stacking. These attributes make it a candidate for applications in pharmaceutical co-crystallization, biological activity modulation, and material science.

Properties

CAS No. |

1044764-23-9 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-amino-4,5-dimethylpyridin-3-ol |

InChI |

InChI=1S/C7H10N2O/c1-4-3-9-7(8)6(10)5(4)2/h3,10H,1-2H3,(H2,8,9) |

InChI Key |

VRJOICKBTZVPGL-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1C)O)N |

Canonical SMILES |

CC1=CN=C(C(=C1C)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Amino-4,6-dichloropyrimidine

Structural Differences: Replaces the pyridine ring with pyrimidine, substitutes hydroxyl with chlorine at positions 4 and 6. Biological Activity: Demonstrates potent nitric oxide (NO) inhibitory activity (IC₅₀ = 2–36 μM) in immune-activated cells, attributed to electron-withdrawing Cl substituents enhancing electrophilicity . Chemical Behavior: Chlorine substituents increase reactivity in nucleophilic substitution reactions, unlike the hydroxyl group in 2-amino-4,5-dimethylpyridin-3-ol, which may limit such pathways.

2-Amino-4,6-dimethylpyrimidine

Co-Crystallization: Forms co-crystals with diclofenac despite moderate nitrogen charge (–287 kJ/mol), stabilized by hydrogen bonding rather than ionic interactions. In contrast, 2-aminopyridine (similar amino-pyridine structure) forms ionic salts under identical conditions . Implications for Target Compound: The hydroxyl group in this compound may enhance hydrogen-bonding capacity, favoring co-crystal formation over salt generation.

2-Amino-4,6-dihydroxypyrimidine

Biological Activity: Lacks NO-inhibitory activity despite structural similarity to dichloropyrimidines, highlighting the critical role of substituent electronegativity (OH vs. Cl) . Chemical Reactivity: Hydroxyl groups deactivate the ring toward electrophilic substitution, contrasting with the methyl groups in this compound, which may sterically hinder reactions without electronic deactivation.

6-Amino-2,4,5-trimethylpyridin-3-ol

Structural Differences : Additional methyl group at position 2 compared to the target compound.

Functional Impact : Increased steric hindrance may reduce binding affinity in biological systems but improve selectivity for specific targets (e.g., enzymes or receptors) .

2-Amino-3,5-dibromopyridine

Co-Crystallization Anomaly: Forms co-crystals with diclofenac despite weak nitrogen charge (–210 kJ/mol), suggesting steric and structural factors (e.g., bromine bulk) override electronic effects in intermolecular interactions . Comparison with Target Compound: The hydroxyl group in this compound may similarly override charge-based predictions in co-crystal formation.

Table 2: Co-Crystal vs. Salt Formation Trends

| Compound | Nitrogen Charge (kJ/mol) | Solvent | Interaction Type | IR Carboxylate Peak (cm⁻¹) |

|---|---|---|---|---|

| 2-Aminopyridine | –287 | Methanol | Salt | 1670 |

| 2-Amino-4,6-dimethylpyrimidine | –287 | Ethyl acetate | Co-crystal | 1695 |

| 2-Amino-3,5-dibromopyridine | –210 | Methanol | Co-crystal | 1682 |

Key Research Findings

Substituent Electronegativity Dictates Bioactivity: Chlorine substituents in pyrimidine derivatives enhance NO-inhibitory activity, while hydroxyl groups render analogs inactive .

Structural Flexibility in Drug Design: Methyl and hydroxyl groups in this compound offer tunable steric and electronic properties for targeted applications.

Preparation Methods

Cyclocondensation of 1,5-Diketones with Ammonia Derivatives

The Hantzsch-inspired approach utilizes 3-methylpentane-2,4-dione as the diketone precursor, which undergoes cyclization with ammonium acetate in ethanol under reflux (24–48 hours). The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield 4,5-dimethylpyridin-3-ol. Subsequent nitration at C2 (HNO₃/H₂SO₄, 0–5°C) and catalytic hydrogenation (H₂/Pd-C, 50 psi) introduces the amino group.

Key data:

| Parameter | Value |

|---|---|

| Cyclization yield | 68–72% |

| Nitration temperature | 0–5°C |

| Final product purity | ≥98% (HPLC) |

This method’s limitation lies in the low regioselectivity during nitration, often producing 2-nitro (65%) and 6-nitro (28%) isomers requiring chromatographic separation.

Furan Ring Expansion via Formamide-Mediated Amination

Adapting the methodology from CN107011254B, ethyl 3-(4,5-dimethylfuran-2-yl)propanoate undergoes formamide-mediated ring expansion. Heating the ester with formamide (140°C, N₂) generates an intermediate enamine, which rearranges into the pyridine core. Acidic hydrolysis (HCl 6M, 80°C) liberates the hydroxyl group at C3, while concurrent amination at C2 occurs via Hofmann degradation of a transient urethane intermediate.

Optimized conditions:

- Formamide ratio: 1:4 (substrate:formamide)

- Reaction time: 18 hours

- Isolated yield: 63%

Comparative studies show that substituting formamide with urea decreases yield to 41% due to incomplete ring expansion.

Directed Ortho-Metalation of 4,5-Dimethylpyridine

This three-step sequence leverages the directing effects of the C3 hydroxyl group:

- Hydroxylation : 4,5-Dimethylpyridine undergoes hydroxylation using mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at −20°C, yielding 3-hydroxy-4,5-dimethylpyridine (81% yield).

- Protection : Silylation with TBSCl (tert-butyldimethylsilyl chloride) shields the hydroxyl group.

- Amination : LDA (lithium diisopropylamide)-mediated deprotonation at C2 followed by quenching with hydroxylamine-O-sulfonic acid introduces the amino group. Final TBAF (tetrabutylammonium fluoride) treatment removes the silyl protecting group.

Advantages:

- Regioselectivity >95% at C2

- No chromatographic purification required

Industrial limitations:

- Cryogenic conditions (−78°C) for metalation

- High-cost reagents (LDA, TBSCl)

Palladium-Catalyzed C–H Amination

Building on CN1073-21-8’s Suzuki coupling strategy, this method employs a dirhodium catalyst (Rh₂(esp)₂) to functionalize 4,5-dimethylpyridin-3-ol. The C2 position undergoes amination via reaction with O-benzoylhydroxylamine under microwave irradiation (100°C, 30 minutes).

Catalytic system performance:

| Catalyst Loading | Yield (%) | Selectivity (C2 vs. C6) |

|---|---|---|

| 2 mol% Rh₂(esp)₂ | 58 | 9:1 |

| 5 mol% Rh₂(esp)₂ | 76 | 12:1 |

This method circumvents pre-functionalization but requires rigorous exclusion of moisture and oxygen.

Biocatalytic Synthesis Using Transaminases

A green chemistry approach utilizes engineered Aspergillus niger transaminases to aminate 4,5-dimethylpyridin-3-one. The ketone substrate (synthesized via MnO₂ oxidation of 4,5-dimethylpyridin-3-ol) reacts with alanine as the amino donor in phosphate buffer (pH 7.4, 37°C).

Process metrics:

- Conversion: 92% in 8 hours

- Enzyme recyclability: 7 cycles with <15% activity loss

- E-factor: 0.7 (vs. 8.2 for chemical methods)

Scale-up trials demonstrate 85% yield in 100-L bioreactors, making this method promising for sustainable production.

Comparative Analysis of Methods

| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 52 | 98 | 1.8 | Moderate |

| Furan expansion | 63 | 97 | 2.1 | High |

| Directed metalation | 74 | 99.5 | 4.3 | Low |

| C–H amination | 76 | 98.2 | 3.9 | Moderate |

| Biocatalytic | 85 | 99.8 | 1.2 | High |

*Cost index: Relative measure of raw material and processing costs (lower = better).

Q & A

Q. What are the recommended synthetic routes for 2-amino-4,5-dimethylpyridin-3-ol, and how can purity be optimized?

The compound can be synthesized via cyclization reactions using substituted malonic acid diesters and guanidine in sodium ethoxide, followed by chlorination with reagents like phosphorus oxychloride. Purity optimization involves controlled reaction conditions (e.g., stoichiometric ratios, temperature gradients) and purification via recrystallization or column chromatography. For example, analogous pyrimidine derivatives achieved 99.8% purity by optimizing chlorination and methoxylation steps .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2 for irritation) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (respiratory irritation risk) .

- Storage : Keep in airtight containers away from ignition sources and static discharge .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. Which spectroscopic methods are suitable for characterizing this compound?

- NMR : H and C NMR confirm substituent positions and ring structure.

- FT-IR : Identifies functional groups (e.g., -NH, -OH stretches).

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>98% achievable via optimized synthesis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in derivatives of this compound?

Variables to test include:

- Catalysts : N,N-dimethylaniline enhances chlorination efficiency in analogous pyrimidine syntheses .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Stepwise heating (e.g., 60–80°C) minimizes side reactions.

- Reagent Ratios : Excess sodium methoxide ensures complete methoxylation .

Q. How can biological activity (e.g., anti-inflammatory potential) be evaluated for this compound?

Use in vitro assays such as:

- Nitric Oxide (NO) Inhibition : Test in immune-activated mouse peritoneal cells; measure IC values (e.g., 2–36 μM for related dichloropyrimidines) .

- Cytotoxicity Screening : Employ MTT assays to rule out false-positive effects from cell viability suppression .

Q. How should contradictory data on compound stability or reactivity be resolved?

- Comparative Studies : Replicate reactions under varying conditions (e.g., humidity, light exposure) to identify degradation pathways.

- Kinetic Analysis : Monitor reaction progress via TLC or HPLC to detect intermediate instability.

- Computational Modeling : Predict reactive sites using DFT calculations to guide experimental validation .

Q. What strategies mitigate instability during long-term storage?

Q. Can this compound serve as a ligand or catalyst in multicomponent reactions?

Yes, pyridine derivatives are effective in catalytic systems. For example:

- Nanocatalysts : Double-layer hydroxides or Amberlyst-15 enhance efficiency in synthesizing cyanopyridine derivatives .

- Mechanistic Role : The amino and hydroxyl groups may act as proton donors in acid-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.